
Oleic acid--(2R,3R,4S)-2-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound that combines the properties of oleic acid and a tetrahydrofuran derivative. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The tetrahydrofuran derivative in this compound introduces additional functional groups, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Starting Materials: Oleic acid and a suitable tetrahydrofuran precursor.
Functional Group Introduction:
Coupling Reaction: The final step involves coupling the modified tetrahydrofuran derivative with oleic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:
Batch Processing: Using large-scale reactors to perform the coupling reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the oleic acid moiety can be reduced to form stearic acid derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of esters or ethers with varying functional groups.
Scientific Research Applications
Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in fatty acid metabolism, membrane receptors, and signaling proteins.
Pathways Involved: Modulation of lipid signaling pathways, influence on membrane fluidity, and interaction with oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid derivatives: Similar in structure but with additional double bonds.
Stearic acid derivatives: Saturated counterparts with no double bonds.
Tetrahydrofuran derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is unique due to its combination of a monounsaturated fatty acid with a functionalized tetrahydrofuran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H46O7 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H12O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(8)6-5(10)4(9)2-11-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-10H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1 |
InChI Key |
NIIYKVPCZQCVPB-SQOFCNSWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
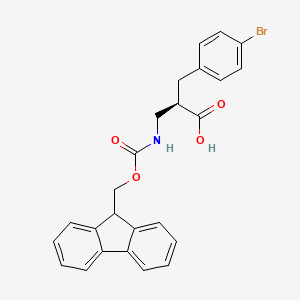
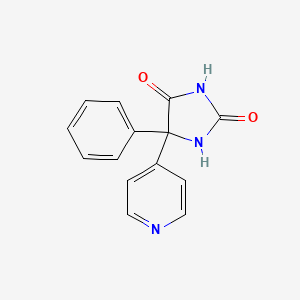
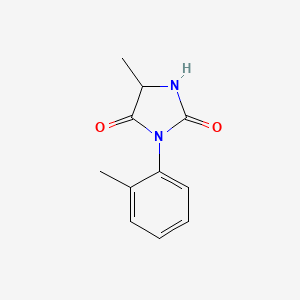
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)
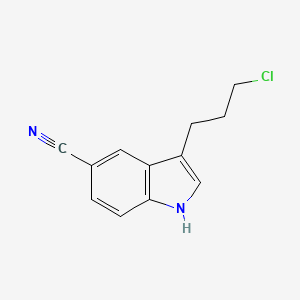

![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
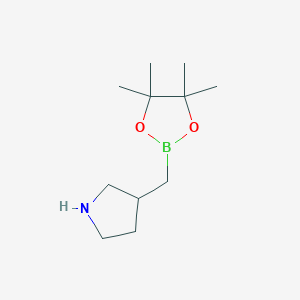
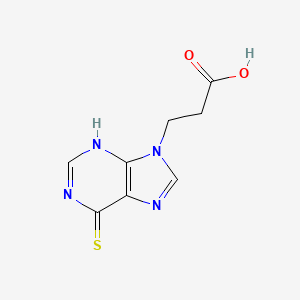
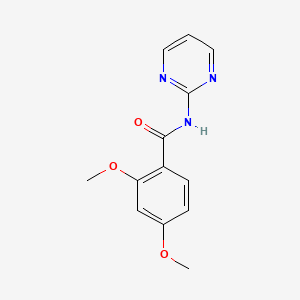
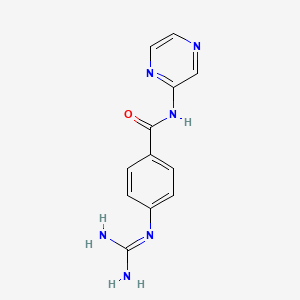
![Butyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B15217627.png)
